4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves a series of organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require moderate temperatures and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide stands out due to its unique combination of a thiazole ring and a chlorinated aromatic ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClN3O2S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12-2-8-15(9-3-12)21-17(24)10-16-11-26-19(22-16)23-18(25)13-4-6-14(20)7-5-13/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) |
InChI Key |
FZEVNBFBLQCTBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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